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Compound of Interest

Compound Name: Bicyclo[3.3.1]nonan-9-one

Cat. No.: B106122 Get Quote

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of

Bicyclo[3.3.1]nonan-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract
Bicyclo[3.3.1]nonan-9-one is a bridged bicyclic ketone that serves as a fundamental scaffold

in organic chemistry. Its rigid, yet conformationally dynamic, structure has been the subject of

extensive stereochemical investigation. This document provides a comprehensive overview of

the chemical structure, stereochemistry, conformational analysis, and key experimental data of

bicyclo[3.3.1]nonan-9-one. Detailed experimental protocols for its synthesis and

characterization are also presented, along with visual representations of its conformational

landscape.

Chemical Structure and Properties
Bicyclo[3.3.1]nonan-9-one is a saturated bicyclic compound with a carbonyl group at the

bridgehead position (C9). Its structure consists of two fused six-membered rings.

Table 1: General Properties of Bicyclo[3.3.1]nonan-9-one
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Property Value Reference

IUPAC Name bicyclo[3.3.1]nonan-9-one [1]

CAS Number 17931-55-4 [2][3]

Molecular Formula C₉H₁₄O [2][3]

Molecular Weight 138.21 g/mol [1][2][3]

Melting Point 155-157 °C [4]

Boiling Point 219.8 °C at 760 mmHg [4]

Stereochemistry and Conformational Analysis
The stereochemistry of bicyclo[3.3.1]nonan-9-one is dominated by the conformational

possibilities of its two cyclohexane rings. The three primary conformations are the twin-chair (or

chair-chair), chair-boat, and twin-boat.

Twin-Chair (CC) Conformation: This is generally the most stable conformation for the

unsubstituted bicyclo[3.3.1]nonane skeleton.[3] Computational studies, including ab initio

and density functional theory (DFT) methods, indicate that the twin-chair conformation is the

most populated.[5] This has been confirmed by solid-state 13C NMR and microwave

spectroscopy, which show the molecule exists predominantly in the chair-chair form.[5]

However, this conformation is destabilized by a significant transannular repulsion between

the C3 and C7 hydrogens.

Chair-Boat (CB) Conformation: In this conformation, one ring adopts a chair form while the

other is in a boat form. The energy difference between the chair-chair and boat-chair

conformations is relatively small, calculated to be about 1 kcal/mol, with an inversion barrier

of approximately 6 kcal/mol.[5] This small energy difference suggests that both conformers

can exist in equilibrium.[5] Some studies using lanthanide shift reagents in NMR have

suggested that the boat-chair conformation could constitute up to 22% of the conformational

mixture in solution.[5]

Twin-Boat Conformation: This conformation, where both rings are in a boat form, is

significantly higher in energy (estimated to be >12 kcal/mol higher than the twin-chair) and is
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not considered a major contributor to the overall conformational equilibrium.[3]

The interplay between these conformations is a delicate balance of torsional strain and non-

bonded interactions.[3] The presence of substituents on the bicyclic framework can further

influence the preferred conformation.[6]

Twin-Chair (CC)
Most Stable

Chair-Boat (CB)

ΔG ≈ 1 kcal/mol

Twin-Boat
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ΔG > 6 kcal/mol

Click to download full resolution via product page

Figure 1: Conformational equilibrium of bicyclo[3.3.1]nonan-9-one.

Experimental Data
Crystallographic Data
X-ray crystallography provides precise data on the solid-state structure of

bicyclo[3.3.1]nonan-9-one, confirming its preference for the twin-chair conformation in the

crystalline state.

Table 2: Selected Crystallographic Data for Bicyclo[3.3.1]nonan-9-one
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Parameter Value Reference

Crystal System Monoclinic [5]

Space Group P2₁/n [5]

a (Å) 10.4097(3) [5]

b (Å) 11.4187(3) [5]

c (Å) 6.4964(2) [5]

β (°) 90.992(1) [5]

Volume (Å³) 772.1 [5]

Z 4 [5]

Spectroscopic Data
Spectroscopic techniques are invaluable for characterizing the structure and purity of

bicyclo[3.3.1]nonan-9-one.

Table 3: Key Spectroscopic Data for Bicyclo[3.3.1]nonan-9-one

Technique Key Peaks / Signals Reference

¹H NMR

Data available but specific

shifts vary with solvent and

instrument.

[7][8]

¹³C NMR

Observed chemical shifts in

the solid state are indicative of

a twin-chair conformation.

[5]

IR (KBr)

C=O stretching frequency

characteristic of a cyclic

ketone.

[9]

Mass Spec (GC-MS)
Molecular ion peak (M⁺) at m/z

= 138.
[9]
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Experimental Protocols
Synthesis of Bicyclo[3.3.1]nonan-9-one
A common and efficient synthesis of bicyclo[3.3.1]nonan-9-one involves the carbonylation of

9-borabicyclo[3.3.1]nonane (9-BBN).[2]

Materials:

9-Borabicyclo[3.3.1]nonane (9-BBN)

Anhydrous tetrahydrofuran (THF)

2,6-Dimethylphenol

Lithium triethylcarboxide solution in hexane

Dichloromethyl methyl ether

95% Ethanol

Water

Sodium hydroxide

30% Hydrogen peroxide

Pentane

Sodium chloride

Procedure:

Preparation of the "ate" complex: A solution of 9-BBN in anhydrous THF is treated with 2,6-

dimethylphenol to form the B-(2,6-dimethylphenoxy)-9-borabicyclo[3.3.1]nonane. This is

followed by the addition of a lithium triethylcarboxide solution to form the lithium B-(2,6-

dimethylphenoxy)-9-boratabicyclo[3.3.1]nonane "ate" complex.
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Carbonylation: The "ate" complex is cooled to 0 °C, and dichloromethyl methyl ether is

added. This initiates the carbonylation reaction, leading to the formation of the bicyclic

ketone precursor.

Oxidative Workup: The reaction mixture is then subjected to an oxidative workup. A solution

of sodium hydroxide in ethanol and water is added, followed by the slow, dropwise addition

of 30% hydrogen peroxide at a temperature maintained below 50 °C. The mixture is then

heated to 45-50 °C for 2 hours.

Isolation and Purification: After cooling, water is added, and the aqueous phase is saturated

with sodium chloride. The organic phase is separated, and the aqueous phase is extracted

with pentane. The combined organic extracts are washed with water and dried. The solvent

is removed by distillation.

Crystallization: The crude product is dissolved in pentane and filtered. The filtrate is cooled to

-78 °C to crystallize the bicyclo[3.3.1]nonan-9-one. The crystals are collected by suction

filtration, washed with cold pentane, and dried.[2]

Figure 2: Synthetic workflow for bicyclo[3.3.1]nonan-9-one.

Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a standard NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared

(FTIR) spectrometer using KBr pellets or as a thin film.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often

coupled with a gas chromatograph (GC-MS) for separation and identification.

X-ray Crystallography: Single crystals of bicyclo[3.3.1]nonan-9-one suitable for X-ray

diffraction can be grown by slow evaporation from a suitable solvent (e.g., pentane). Data is

collected on a diffractometer, and the structure is solved and refined using standard

crystallographic software.
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Conclusion
Bicyclo[3.3.1]nonan-9-one is a molecule of significant interest due to its well-defined yet

flexible stereochemistry. The preference for the twin-chair conformation, coupled with the

accessible chair-boat form, provides a rich conformational landscape that influences its

reactivity and potential applications in synthesis and drug design. The experimental data and

protocols provided herein offer a solid foundation for researchers and scientists working with

this important bicyclic ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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